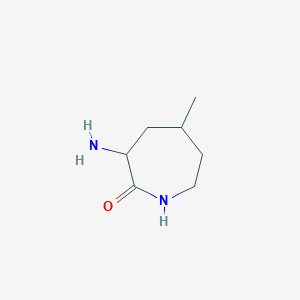
3-Amino-5-methylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-methylazepan-2-one is a cyclic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes an azepane ring, making it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the azepane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-methylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted azepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
3-Amino-5-methylazepan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
Medicine: Investigated for its therapeutic potential in treating various neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-5-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. These interactions can lead to changes in neuronal activity, resulting in the observed therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-methylazepan-2-one
- 3-Amino-1-ethylazepan-2-one
- 3-Amino-1-propylazepan-2-one
Uniqueness
3-Amino-5-methylazepan-2-one is unique due to its specific substitution pattern on the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-amino-5-methylazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(8)4-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
Clé InChI |
WPKUQTMEJYTWKS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC(=O)C(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




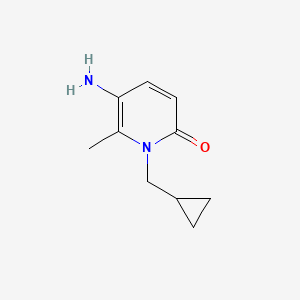
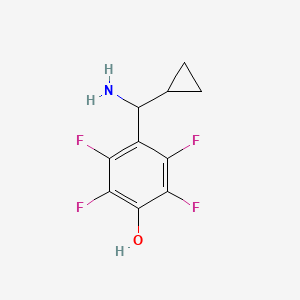
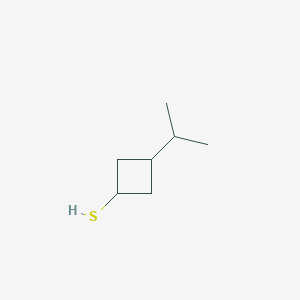
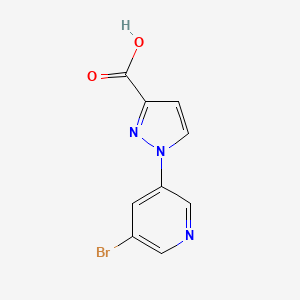
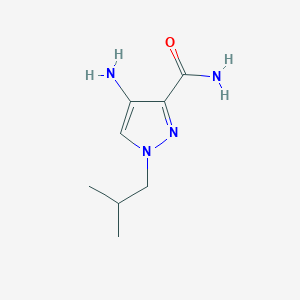
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
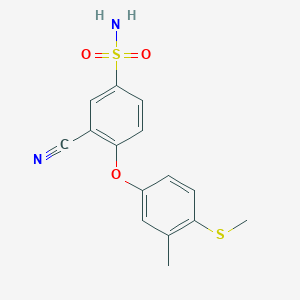
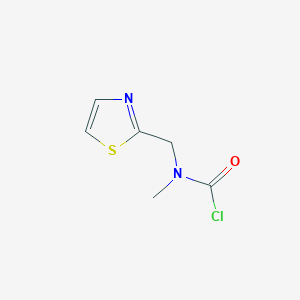
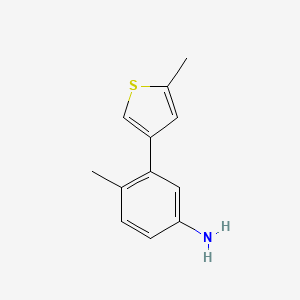
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
